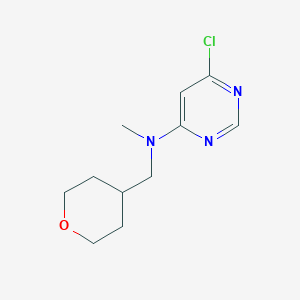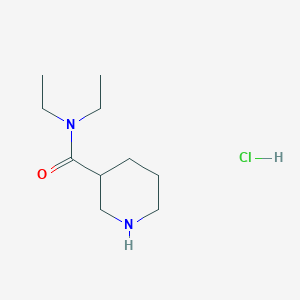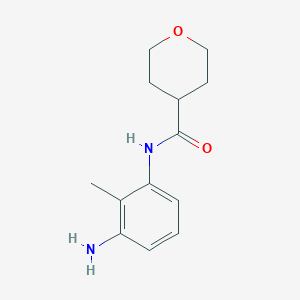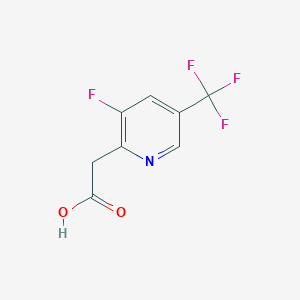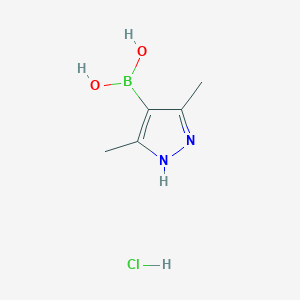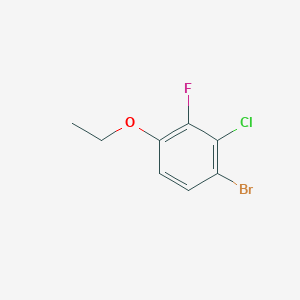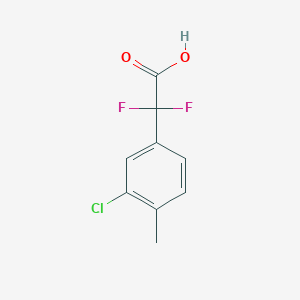
2-(3-Chloro-4-methylphenyl)-2,2-difluoroacetic acid
説明
The closest compound I found is “3-Chloro-4-methylphenylboronic acid” which has a molecular formula of C7H8BClO2 . It’s used as a reactant in various chemical reactions .
Synthesis Analysis
A new synthesis of a related compound, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one .Molecular Structure Analysis
The molecular structure of the related compound, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies .Chemical Reactions Analysis
Isocyanates and thioisocyanates, such as 3-CHLORO-4-METHYLPHENYL ISOCYANATE, are incompatible with many classes of compounds, reacting exothermically to release toxic gases .Physical And Chemical Properties Analysis
The related compound, 3-Chloro-4-methylphenylboronic acid, is a solid with a melting point of 228-232 °C .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Biologically Active Compounds : The synthesis of 3,3-difluoropyrrolidine hydrochloride, an important synthon in the synthesis of biologically active compounds, starts from 2-chloro-2,2-difluoroacetic acid (Wei, Makowski, & Rutherford, 2012).
- Formation of Difluorophenylacetic Derivatives : N-Acyl-3,3-difluoro-2-oxoindoles, obtained from reactions involving difluoroacetic acid derivatives, lead to the formation of various products including 2-(2-amidoacyl)-2,2-difluoroacetic acids (Boechat et al., 2008).
- Electrochemical Synthesis : Ethyl-2,2-difluoro-2-trimethylsilylacetate, a difluoromethylene building block precursor, has been prepared by electrolysis of ethyl-2-chloro-2,2-difluoroacetate (Clavel et al., 2000).
- Difluoromethylation of Hydroxychalcones : Difluoromethylation of 2-hydroxychalcones using sodium 2-chloro-2,2-difluoroacetate as an agent is a method to obtain aryl difluoromethyl ethers and 2,2-difluoro-2H-benzofuran derivatives (Wang et al., 2015).
Analytical and Environmental Applications
- Derivatization for GC-MS Determination : An improved derivatization technique using trifluoroacetic acid derivatives for GC-MS determination of contaminants in drinking water showcases the utility in analytical chemistry (Kubwabo et al., 2009).
- Electrochemical Degradation of Herbicides : The electrochemical degradation of herbicides like 4-chloro-2-methylphenoxyacetic acid using peroxi-coagulation techniques involves intermediates derived from chlorodifluoroacetic acid (Boye, Brillas, & Dieng, 2003).
Biomedical Research
- Synthesis of Biologically Active Pyrazoles : The CHF2 moiety, a key feature in 2-(3-Chloro-4-methylphenyl)-2,2-difluoroacetic acid, is used in pharmaceuticals and agrochemicals, including the synthesis of 3,4-disubstituted-3-(difluoromethyl)pyrazoles, which are present in many biologically active compounds (Zeng, Xu, & Ma, 2020).
Safety and Hazards
特性
IUPAC Name |
2-(3-chloro-4-methylphenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-5-2-3-6(4-7(5)10)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYXLVAVQHOGAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(=O)O)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-methylphenyl)-2,2-difluoroacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




